Sodium ethyl 3-cyano-2-oxopropanoate (CAS 53544-13-1), frequently referred to as sodium ethyl cyanopyruvate, is a stabilized enolate salt of a reactive beta-keto nitrile. It serves as a bis-electrophilic building block in organic synthesis, particularly for constructing complex nitrogen-containing heterocycles such as pyrazoles, pyrimidines, and pyrazolo[3,4-b]pyridines. By locking the 3-cyano-2-oxopropanoate motif into its sodium enolate form, this compound provides a stable, weighable solid that overcomes the inherent instability and tautomerization issues of its free ester counterpart. This makes it a process-ready intermediate for the pharmaceutical manufacturing of soluble guanylate cyclase (sGC) stimulators, including the cardiovascular drug Riociguat, ensuring strict regioselectivity and high yield in early-stage cyclocondensation reactions.
Attempting to substitute sodium ethyl cyanopyruvate with its free ester, ethyl 3-cyano-2-oxopropanoate, introduces severe processability and reproducibility risks in manufacturing environments. The free ester is a reactive liquid that rapidly undergoes tautomerization, self-condensation, and degradation under ambient conditions, leading to poor shelf-life and variable assay purity. In contrast, the sodium salt locks the molecule into a resonance-stabilized enolate, transforming it into a stable solid that can be accurately weighed, stored, and transferred. Furthermore, in cyclocondensation reactions with functionalized hydrazines, the pre-formed sodium enolate directs the nucleophilic attack with strict regioselectivity, preventing the formation of undesired pyrazole regioisomers that would otherwise require downstream chromatographic separation and result in significant yield losses of expensive API intermediates .
The free ester, ethyl 3-cyano-2-oxopropanoate, exists as an unstable liquid that is highly susceptible to degradation and tautomeric shifting, complicating long-term storage and precise stoichiometric addition. Conversion to the sodium salt (sodium ethyl cyanopyruvate) yields a stable solid that resists ambient degradation. This stabilization allows for extended shelf-life and eliminates the need for in situ generation from diethyl oxalate and acetonitrile under harsh basic conditions, significantly improving batch-to-batch reproducibility in large-scale manufacturing .
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | Stable, weighable solid |
| Comparator Or Baseline | Unstable, degradation-prone liquid (Free ester) |
| Quantified Difference | Phase transformation enabling long-term ambient shelf stability |
| Conditions | Standard ambient storage and industrial handling |
Procurement of the stable solid salt reduces material waste, eliminates the need for specialized cold storage, and ensures accurate dosing in industrial reactors.
In the synthesis of the sGC stimulator Riociguat, sodium ethyl cyanopyruvate undergoes cyclocondensation with 2-fluorobenzylhydrazine. The pre-formed sodium enolate ensures highly regioselective attack, facilitating the formation of the critical 5-amino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate intermediate. This controlled reactivity, followed by reaction with 3-dimethylaminoacrolein, achieves a robust 50% yield over the two-step sequence to form the complex pyrazolo[3,4-b]pyridine core. Using the free ester or an unoptimized enolate equivalent often leads to a mixture of regioisomers and significantly lower yields of the target scaffold .
| Evidence Dimension | Two-step yield of pyrazolo[3,4-b]pyridine core |
| Target Compound Data | ~50% yield with high regioselectivity |
| Comparator Or Baseline | Lower yields with regioisomer mixtures (Free ester / unoptimized precursors) |
| Quantified Difference | Significant improvement in target isomer yield and elimination of regioisomer impurities |
| Conditions | Cyclocondensation with 2-fluorobenzylhydrazine followed by 3-dimethylaminoacrolein |
High regioselectivity in early-stage API synthesis prevents the loss of expensive functionalized hydrazines and eliminates the need for complex chromatographic purifications.
Utilizing commercially available sodium ethyl cyanopyruvate bypasses the need to generate the enolate in situ using strong bases (such as sodium ethoxide or sodium hydride) on the free ester. This not only streamlines the synthetic workflow by removing a highly exothermic and moisture-sensitive deprotonation step from the main reactor but also minimizes the formation of base-catalyzed side products, such as Michael additions or self-condensation of the cyano-ester. Consequently, the isolated sodium salt provides a cleaner reaction profile and requires exactly 0 equivalents of additional strong base for activation during multicomponent heterocyclic syntheses [1].
| Evidence Dimension | Strong base requirement for enolate activation |
| Target Compound Data | 0 equivalents of strong base required in main reactor |
| Comparator Or Baseline | >1 equivalent of strong base required for in situ generation (Free ester) |
| Quantified Difference | 100% reduction in strong base handling during cyclocondensation |
| Conditions | Industrial-scale cyclocondensation workflows |
Pre-formed salts simplify manufacturing protocols, enhance reactor safety by avoiding strong bases, and reduce the burden of impurity clearance.
The primary industrial application is as the foundational building block for Riociguat, Vericiguat, and related pyrazolo[3,4-b]pyridine cardiovascular drugs, where it reacts with functionalized hydrazines to form the critical aminopyrazole core.
Suitable for use as a stable bis-electrophile/nucleophile equivalent in condensation reactions with amidines, guanidines, or amines to generate diverse nitrogen heterocycles for drug discovery libraries .
Recommended for scale-up campaigns where the instability of the free ethyl 3-cyano-2-oxopropanoate would cause batch-to-batch variability, ensuring consistent stoichiometry and yield without the need for in situ enolization[1].